molecular formula C22H24N2O4 B11012690 N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012690
M. Wt: 380.4 g/mol
InChI Key: SWQHGBDQQUMURW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its complex molecular structure, which includes an indene moiety, a dimethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene moiety can be synthesized through cyclization reactions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amine precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through condensation reactions between the carboxylic acid and amine groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-27-18-8-9-19(20(12-18)28-2)24-13-16(11-21(24)25)22(26)23-17-7-6-14-4-3-5-15(14)10-17/h6-10,12,16H,3-5,11,13H2,1-2H3,(H,23,26)

InChI Key

SWQHGBDQQUMURW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3)OC

Origin of Product

United States

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